molecular formula C11H14ClF3N2O B1416805 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride CAS No. 1156895-87-2

4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride

Cat. No.: B1416805
CAS No.: 1156895-87-2
M. Wt: 282.69 g/mol
InChI Key: PIVXTLALBHNWTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride typically involves the reaction of 4-formylbenzoic acid with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methylamino and trifluoromethyl groups in 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a versatile compound in various fields of research .

Properties

IUPAC Name

4-(methylaminomethyl)-N-(2,2,2-trifluoroethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c1-15-6-8-2-4-9(5-3-8)10(17)16-7-11(12,13)14;/h2-5,15H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVXTLALBHNWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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